An In-depth Technical Guide to the Physicochemical Properties of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol, a fluorinated imidazole derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development, guiding formulation, predicting pharmacokinetic behavior, and ensuring the reliability of experimental outcomes.
This technical guide provides a comprehensive overview of the core physicochemical properties of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. In the absence of extensive publicly available experimental data for this specific molecule, this guide combines established analytical methodologies with high-quality computational predictions to offer a robust profile for researchers. Each section details the theoretical underpinnings of the property, presents predicted or known data in a structured format, and outlines detailed experimental protocols for empirical determination, thereby providing a self-validating framework for scientific inquiry.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
| Identifier | Value |
| IUPAC Name | (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol |
| CAS Number | 1245639-24-8 |
| Molecular Formula | C₆H₇F₃N₂O |
| Molecular Weight | 196.13 g/mol |
| Canonical SMILES | CN1C=NC(=C1C(F)(F)F)CO |
| InChI Key | NXYCDGQIWGZRPH-UHFFFAOYSA-N |
The structure of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol features a central imidazole ring, which is a common motif in biologically active molecules. The ring is substituted with a methyl group at the N1 position, a trifluoromethyl group at the C5 position, and a hydroxymethyl group at the C4 position. The trifluoromethyl group is a strong electron-withdrawing group, which is expected to influence the electronic properties and reactivity of the imidazole ring. The hydroxymethyl group provides a site for hydrogen bonding and potential metabolic transformations.
Physical and Chemical Properties
A quantitative understanding of the physical and chemical properties is crucial for predicting the behavior of a compound in various experimental and physiological settings.
Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces.
| Property | Predicted Value |
| Melting Point | 135-145 °C |
Note: This is a predicted value. Experimental determination is recommended for confirmation.
The capillary melting point method is a straightforward and widely used technique for determining the melting point of a solid.[1][2]
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1 °C), while impurities can lead to a depressed and broadened melting range.
Workflow:
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A [label="Sample Preparation"]; B [label="Capillary Loading"]; C [label="Apparatus Setup"]; D [label="Heating & Observation"]; E [label="Record Melting Range"];
A -> B [label="Grind to fine powder"]; B -> C [label="Pack 2-3 mm of sample"]; C -> D [label="Place in heating block"]; D -> E [label="Slow heating (1-2 °C/min)\nObserve phase transition"]; }
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[3]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.
-
For a more accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the substance.
-
Solubility
Solubility is a key determinant of a compound's bioavailability and is critical for designing appropriate formulations and in vitro assays.
| Solvent | Predicted Solubility |
| Water | Moderately Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane | Sparingly Soluble |
Note: These are qualitative predictions. Quantitative experimental determination is highly recommended.
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4][5][6][7][8]
Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the filtered solution is then determined analytically.
Workflow:
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A [label="Add excess solid to solvent"]; B [label="Equilibrate with agitation\n(e.g., 24-48h at constant temp)"]; C [label="Separate solid and liquid phases\n(centrifugation/filtration)"]; D [label="Quantify concentration in supernatant"]; E [label="Determine solubility"];
A -> B; B -> C; C -> D [label="e.g., HPLC, UV-Vis"]; D -> E; }
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all solid particles are removed, the aliquot should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Acidity Constant (pKa)
The pKa is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The imidazole ring has two nitrogen atoms, one of which is basic (the pyrrole-type nitrogen) and can be protonated.
| Property | Predicted Value |
| pKa (of the conjugate acid) | ~ 4-5 |
Note: This is a predicted value. The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~7).
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[9][10][11][12]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.
Workflow:
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A [label="Prepare sample solution"]; B [label="Calibrate pH meter"]; C [label="Titrate with standardized acid/base"]; D [label="Record pH vs. titrant volume"]; E [label="Plot titration curve and determine pKa"];
A -> C; B -> C; C -> D; D -> E [label="Inflection point analysis"]; }
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (usually water or a co-solvent system like methanol-water for compounds with low aqueous solubility).
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration:
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
-
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. The equivalence point can be identified as the point of steepest slope on the titration curve, often determined by taking the first or second derivative of the curve.
-
Spectroscopic Data
Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 | s | 1H | Imidazole C2-H |
| ~ 4.8 | s | 2H | -CH₂OH |
| ~ 3.8 | s | 3H | N-CH₃ |
| ~ 2.5 | br s | 1H | -OH |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Imidazole C2 |
| ~ 138 (q) | Imidazole C5-CF₃ |
| ~ 125 | Imidazole C4 |
| ~ 122 (q) | -CF₃ |
| ~ 55 | -CH₂OH |
| ~ 33 | N-CH₃ |
Note: These are predicted chemical shifts. Experimental verification is necessary. The 'q' denotes a quartet due to coupling with the fluorine atoms of the CF₃ group.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the chemical environment of the nucleus, providing detailed information about the molecular structure.[13][14][15][16]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If not, filter the solution to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Standard parameters usually suffice for a simple 1D proton spectrum.
-
Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time than a ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in structural elucidation.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Expected [M+H]⁺: m/z 197.0583
Fragmentation: The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of water (-18 Da) from the hydroxymethyl group and potentially the loss of the entire hydroxymethyl group (-31 Da).
Principle: A sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.[17][18][19][20][21][22]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent that is compatible with the chosen ionization source (e.g., methanol or acetonitrile for ESI).
-
Instrument Setup:
-
Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
Select the appropriate ionization mode (e.g., ESI positive or negative ion mode).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M]⁺˙).
-
For HRMS data, use the accurate mass to calculate the elemental composition.
-
Analyze the fragmentation pattern to gain insights into the structure of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3400-3200 (broad) | O-H stretch (alcohol) |
| ~ 3100-3000 | C-H stretch (aromatic/alkene) |
| ~ 2950-2850 | C-H stretch (aliphatic) |
| ~ 1600-1450 | C=C and C=N stretch (imidazole ring) |
| ~ 1350-1150 | C-F stretch (trifluoromethyl) |
| ~ 1050 | C-O stretch (primary alcohol) |
Note: These are predicted absorption ranges.
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification.[23][24][25][26]
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample.
-
Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule.
-
Compare the positions and intensities of the absorption bands to correlation tables to identify the functional groups.
-
Conclusion
This technical guide provides a detailed framework for understanding and determining the essential physicochemical properties of (1-Methyl-5-(trifluoromethyl)-1H-imidazol-4-yl)methanol. By integrating predicted data with established, detailed experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development. The provided methodologies empower scientists to empirically validate the predicted properties, ensuring data integrity and facilitating the rational design and progression of new chemical entities. The comprehensive nature of this guide is intended to support the seamless integration of this compound into research workflows, ultimately accelerating the pace of scientific discovery.
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